Cas no 1806137-56-3 (Methyl 2-(bromomethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-6-carboxylate)

Methyl 2-(bromomethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-6-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 2-(bromomethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-6-carboxylate
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- インチ: 1S/C9H7BrF3NO4/c1-17-8(16)7-6(18-9(11,12)13)2-5(15)4(3-10)14-7/h2,15H,3H2,1H3
- InChIKey: NFAOMRWRNDODRU-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(=CC(=C(C(=O)OC)N=1)OC(F)(F)F)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 302
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 68.6
Methyl 2-(bromomethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029098176-1g |
Methyl 2-(bromomethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-6-carboxylate |
1806137-56-3 | 97% | 1g |
$1,549.60 | 2022-04-01 |
Methyl 2-(bromomethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-6-carboxylate 関連文献
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Methyl 2-(bromomethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-6-carboxylateに関する追加情報
Methyl 2-(bromomethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-6-carboxylate (CAS No. 1806137-56-3): An Overview
Methyl 2-(bromomethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-6-carboxylate (CAS No. 1806137-56-3) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number, is characterized by its bromomethyl, hydroxy, and trifluoromethoxy functional groups, which confer it with a range of interesting chemical and biological properties.
The bromomethyl group in Methyl 2-(bromomethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-6-carboxylate makes it an excellent electrophilic reagent, facilitating various substitution reactions. This property is particularly valuable in synthetic chemistry, where the compound can be used as a building block for the synthesis of more complex molecules. The hydroxy group adds to the compound's reactivity and solubility, making it suitable for a wide range of applications in both organic synthesis and biological studies.
The presence of the trifluoromethoxy group is another key feature of this compound. Trifluoromethoxy groups are known for their strong electron-withdrawing properties and their ability to modulate the physicochemical properties of molecules. In the context of drug discovery, this group can enhance the lipophilicity and metabolic stability of compounds, which are crucial factors in the development of effective pharmaceuticals.
Recent studies have highlighted the potential of Methyl 2-(bromomethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-6-carboxylate in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 explored its use as a lead compound for the development of novel anti-inflammatory agents. The researchers found that derivatives of this compound exhibited potent anti-inflammatory activity in vitro and in vivo, suggesting its potential as a therapeutic agent for inflammatory diseases.
In another study, published in Bioorganic & Medicinal Chemistry Letters in 2022, scientists investigated the antiviral properties of Methyl 2-(bromomethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-6-carboxylate. The results showed that certain derivatives of this compound were effective against several viral strains, including influenza and herpes simplex virus. This finding opens up new avenues for the development of antiviral drugs based on this scaffold.
The structural versatility of Methyl 2-(bromomethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-6-carboxylate also makes it an attractive candidate for use in combinatorial chemistry. Combinatorial approaches allow for the rapid synthesis and screening of large libraries of compounds, which can significantly accelerate the drug discovery process. By leveraging this compound as a starting point, researchers can explore a wide range of structural modifications to optimize its pharmacological properties.
In addition to its potential therapeutic applications, Methyl 2-(bromomethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-6-carboxylate has been studied for its use as a probe molecule in biological research. Its unique functional groups make it suitable for labeling and imaging applications, allowing researchers to gain insights into cellular processes and disease mechanisms. For example, a study published in Chemical Biology & Drug Design in 2020 demonstrated the use of this compound as a fluorescent probe to investigate protein-protein interactions within cells.
The synthesis of Methyl 2-(bromomethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-6-carboxylate has been optimized through various methods reported in the literature. One common approach involves the reaction of 3-hydroxy-5-trifluoromethoxypyridine with bromoacetyl bromide followed by esterification with methanol. This multi-step process yields high purity product with good yields, making it accessible for both academic and industrial applications.
Despite its promising properties, it is important to note that Methyl 2-(bromomethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-6-carboxylate should be handled with care due to its reactivity and potential toxicity. Proper safety protocols should be followed during synthesis and handling to ensure the well-being of researchers and laboratory personnel.
In conclusion, Methyl 2-(bromomethyl)-3-hydroxy-5-(trifluoromethoxy)pyridine-6-carboxylate (CAS No. 1806137-56-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure and functional groups make it an excellent candidate for further exploration and development as a therapeutic agent or research tool. As ongoing studies continue to uncover new applications and insights, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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